molecular formula C10H11NO4S B2735198 N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide CAS No. 2034339-05-2

N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide

Cat. No.: B2735198
CAS No.: 2034339-05-2
M. Wt: 241.26
InChI Key: ZOZBRBSPUBWNNN-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide typically involves the reaction of 2,2’-bifuran-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The bifuran moiety enhances the compound’s binding affinity and specificity by providing additional interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.

    N-methyl methanesulfonamide: Contains a methyl group attached to the nitrogen atom of the sulfonamide.

    N-(quinolin-8-yl)methanesulfonamide: Features a quinoline moiety instead of a bifuran.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide is unique due to its bifuran structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity in biological applications compared to simpler sulfonamides .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBRBSPUBWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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